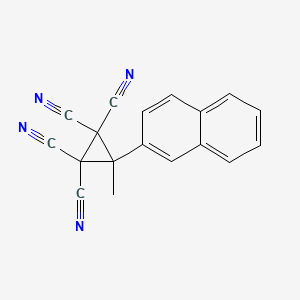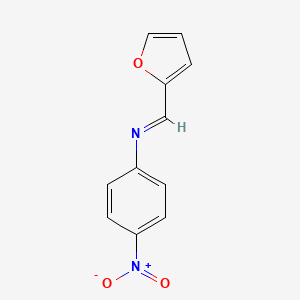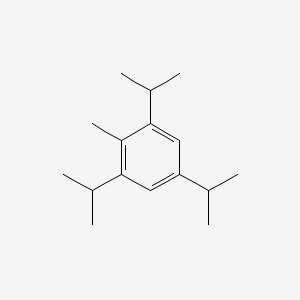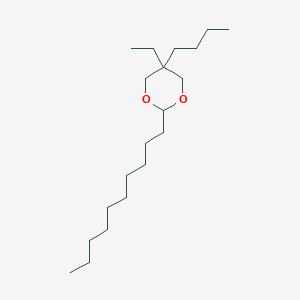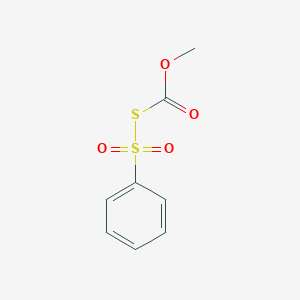
Methyl benzenesulfonylsulfanylformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl benzenesulfonylsulfanylformate is an organosulfur compound with the molecular formula C8H8O4S2. It is characterized by the presence of both sulfonyl and sulfanyl groups attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl benzenesulfonylsulfanylformate typically involves the reaction of benzenesulfonyl chloride with sodium methoxide in methanol. The reaction is carried out at a controlled temperature of 25-35°C for about 30 minutes. The mixture is then neutralized to a pH of 7-7.2, followed by filtration and removal of methanol by heating. The resulting product is a colorless transparent liquid .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction kettles and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl benzenesulfonylsulfanylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride is often used for reduction reactions.
Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Substituted benzenesulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl benzenesulfonylsulfanylformate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and as a methylating agent in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl benzenesulfonylsulfanylformate involves its ability to act as a methylating agent. The sulfonyl and sulfanyl groups facilitate the transfer of the methyl group to target molecules. This methylation process is crucial in various biochemical pathways and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Methyl benzenesulfonate: Similar in structure but lacks the sulfanyl group.
Benzenesulfonyl chloride: Used as a precursor in the synthesis of methyl benzenesulfonylsulfanylformate.
Sulfonimidates: Organosulfur compounds with similar reactivity but different structural features.
Uniqueness: this compound is unique due to the presence of both sulfonyl and sulfanyl groups, which enhance its reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
6329-36-8 |
|---|---|
Molekularformel |
C8H8O4S2 |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
methyl benzenesulfonylsulfanylformate |
InChI |
InChI=1S/C8H8O4S2/c1-12-8(9)13-14(10,11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
SYPLPLCFYYEYSR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)SS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


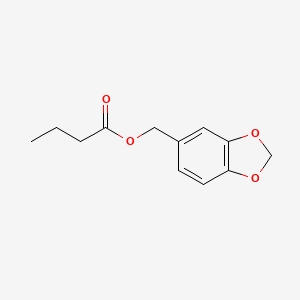

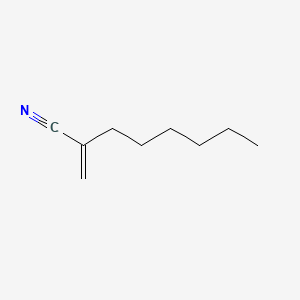
![(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane](/img/structure/B14726312.png)
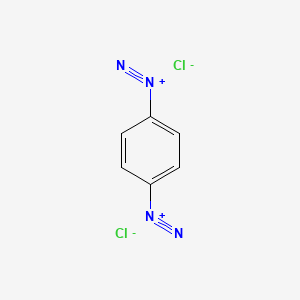
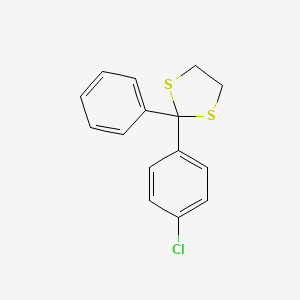

![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)
